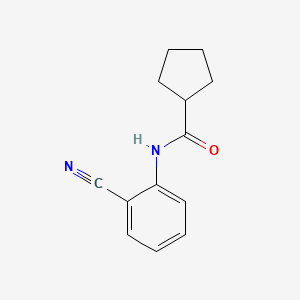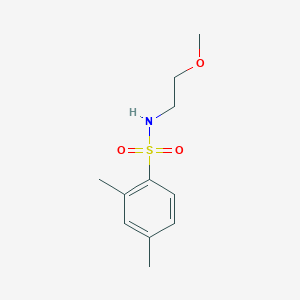
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPMPA is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide is not fully understood. However, it is believed that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. Specifically, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may reduce inflammation and pain in the body. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ may have beneficial effects on the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been found to reduce inflammation and pain, as well as to exhibit anticonvulsant effects. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. These findings suggest that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may have potential as a therapeutic agent for the treatment of inflammatory, neurological, and cancerous diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide in lab experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to have a number of beneficial effects in animal studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of using N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide for therapeutic use.
Direcciones Futuras
There are a number of future directions for the study of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide for therapeutic use. Finally, more research is needed to determine the potential of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide involves the reaction of 4-methoxybenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to produce N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been found to inhibit the growth of cancer cells in vitro. These findings suggest that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may have potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18(12-14-8-10-15(20-2)11-9-14)17(19)13-21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLNOATZGMISBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)